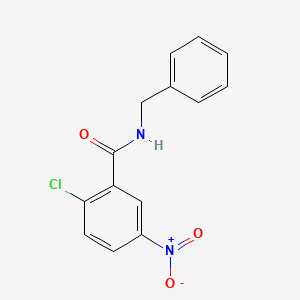

N-Benzyl-2-chloro-5-nitrobenzamide

Description

BenchChem offers high-quality N-Benzyl-2-chloro-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-chloro-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNKHLNFCWPFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355294 | |

| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83909-69-7 | |

| Record name | N-Benzyl-2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide

Executive Summary

This guide provides an in-depth exploration of a reliable and efficient synthetic pathway for N-Benzyl-2-chloro-5-nitrobenzamide, an important intermediate in the development of various pharmaceutical compounds, including anti-inflammatory and antimicrobial agents.[1] The core of this synthesis is the formation of an amide bond between 2-chloro-5-nitrobenzoic acid and benzylamine. While direct amidation is possible, it is often inefficient due to a competing acid-base reaction. This document details a robust, two-step, one-pot procedure centered on the activation of the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by nucleophilic substitution with benzylamine. We will dissect the mechanistic rationale, provide a detailed experimental protocol, and discuss characterization, purification, and process optimization strategies.

Strategic Approach: Retrosynthesis and Pathway Selection

The synthesis of an amide bond is a cornerstone of organic chemistry. A retrosynthetic analysis of the target molecule, N-Benzyl-2-chloro-5-nitrobenzamide, logically disconnects the amide C-N bond, identifying the primary synthons as a carboxylic acid derivative and an amine.

Caption: Retrosynthetic analysis of N-Benzyl-2-chloro-5-nitrobenzamide.

A direct reaction between a carboxylic acid and an amine is often thermodynamically unfavorable and results in the formation of a stable ammonium carboxylate salt, hindering the desired amide formation.[2][3] To overcome this, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. The most common and industrially scalable strategy involves activating the carboxylic acid by converting it into an acyl chloride.[2]

Chosen Pathway: The Schotten-Baumann reaction conditions, involving the acylation of an amine with an acyl chloride, provide a high-yielding and rapid conversion.[2][4] This guide focuses on the in situ generation of 2-chloro-5-nitrobenzoyl chloride from 2-chloro-5-nitrobenzoic acid using thionyl chloride, followed immediately by reaction with benzylamine. This one-pot approach is efficient as it avoids the isolation of the moisture-sensitive acyl chloride intermediate.[5][]

Reactant and Reagent Profiles

A thorough understanding of the starting materials is critical for a successful and safe synthesis.

| Compound | Formula | MW ( g/mol ) | M.P. / B.P. (°C) | Key Properties |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 162 - 168 | Off-white crystalline powder; a key intermediate for pharmaceuticals and dyes.[7][8] |

| Benzylamine | C₇H₉N | 107.15 | 185 (B.P.) | Colorless liquid; stronger base than toluidine isomers; moderately soluble in water.[4][9][10][11] |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 76 (B.P.) | Highly reactive liquid; converts carboxylic acids to acyl chlorides; reacts with water.[][12] |

Mechanistic Deep Dive: From Acid to Amide

The synthesis proceeds via two primary mechanistic steps:

The carboxylic acid is activated by thionyl chloride. The lone pair of electrons on the carbonyl oxygen attacks the electrophilic sulfur atom of SOCl₂. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon. The collapse of this tetrahedral intermediate releases the highly stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion, forming the highly reactive 2-chloro-5-nitrobenzoyl chloride.

Benzylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the newly formed acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. A second equivalent of benzylamine (or another added base) deprotonates the nitrogen, yielding the final product, N-Benzyl-2-chloro-5-nitrobenzamide, and benzylammonium chloride.

Caption: The two-step, one-pot synthesis of the target amide.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer and heat source

-

Dropping funnel

-

Standard glassware for extraction and filtration (separatory funnel, Büchner funnel)

-

2-Chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (or excess benzylamine)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol or Ethyl Acetate/Hexane for recrystallization

Caption: Experimental workflow from starting materials to final product.

-

Acid Activation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitrobenzoic acid (1.0 eq).

-

Add an anhydrous aprotic solvent such as DCM or THF.

-

Slowly add thionyl chloride (approx. 1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can accelerate this step.[]

-

Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by the complete dissolution of the starting acid.

-

Cool the reaction mixture to room temperature and remove excess thionyl chloride under reduced pressure.

-

-

Amidation Reaction:

-

Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, prepare a solution of benzylamine (approx. 2.2 eq) or benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in DCM.

-

Add the amine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C. The reaction is exothermic.[]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor completion using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure N-Benzyl-2-chloro-5-nitrobenzamide as a solid.[13]

-

Product Characterization

The identity and purity of the synthesized compound must be confirmed through analytical methods.

| Property | Value | Source |

| CAS Number | 83909-69-7 | [14][15] |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [15] |

| Molecular Weight | 290.71 g/mol | [16] |

| Appearance | White to off-white powder/solid | [14] |

| Purity | Typically >97-99% after purification | [14][15][16] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and benzyl rings, a characteristic doublet for the benzylic CH₂ group, and a broad singlet for the N-H proton.[17]

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1640-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (290.71), along with a characteristic isotopic pattern for the presence of one chlorine atom.

References

-

Amide synthesis by acylation . Organic Chemistry Portal. [Link]

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions . ACS Earth and Space Chemistry. [Link]

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects . LinkedIn. [Link]

-

Preparation of Amides . JoVE. [Link]

-

2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Amide Synthesis . Fisher Scientific. [Link]

-

Synthesis of Amides . Jack Westin. [Link]

-

Benzylamine . Sciencemadness Wiki. [Link]

-

Chemistry of Amides . Chemistry LibreTexts. [Link]

-

2-Chloro-5-nitrobenzoic acid . PubChem. [Link]

-

A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester . ResearchGate. [Link]

-

2-Chloro-5-nitrobenzoicacid . PharmaCompass.com. [Link]

-

1° Amides can be converted to Nitriles with Thionyl Chloride . Chemistry LibreTexts. [Link]

-

N-Benzyl-2-chloro-5-nitrobenzamide . MySkinRecipes. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . RSC Advances. [Link]

-

N-benzyl-2-chloro-5-nitrobenzamide CAS NO.83909-69-7 . LookChem. [Link]

-

Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water . ResearchGate. [Link]

-

2-Chloro-5-nitrobenzamide . PubChem. [Link]

-

Preparation of 2-chloro-5-nitrobenzoic acid . PrepChem.com. [Link]

-

N-Benzyl-2-chloro-5-nitrobenzamide . Lead Sciences. [Link]

- Preparation of 2-chloro-5-aminobenzoic acid.

- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 . The Royal Society of Chemistry. [Link]

-

DFT, FT-IR and FT-RAMAN investigations of 2-chloro-5-nitrobenzyl alcohol . ResearchGate. [Link]

-

Supporting Information for Copper-based metal-organic framework catalyzed one-pot oxidative amidation of aldehydes . [Link]

-

N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide . PubChem. [Link]

- Process for the purification of nitrobenzaldehyde.

Sources

- 1. N-Benzyl-2-chloro-5-nitrobenzamide [myskinrecipes.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. jackwestin.com [jackwestin.com]

- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 [sigmaaldrich.com]

- 9. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 10. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 11. Benzylamine [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-benzyl-2-chloro-5-nitrobenzamide, CasNo.83909-69-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 15. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]

- 16. labsolu.ca [labsolu.ca]

- 17. N-benzyl-2-chloro-5-nitrobenzamide(83909-69-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of N-Benzyl-2-chloro-5-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic organic compound that serves as a valuable intermediate in the development of novel pharmaceutical agents.[1] Its molecular architecture, featuring a substituted benzamide core, provides a versatile scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial drug discovery.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral analysis, and safety considerations for N-Benzyl-2-chloro-5-nitrobenzamide, offering critical insights for researchers and professionals in the field.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Benzyl-2-chloro-5-nitrobenzamide is fundamental for its application in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| IUPAC Name | N-Benzyl-2-chloro-5-nitrobenzamide | N/A |

| CAS Number | 83909-69-7 | [2] |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 290.70 g/mol | [2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | Not definitively reported in searched literature. | N/A |

| Boiling Point | Not reported in searched literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as DMSO, DMF, and alcohols.[4] | N/A |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) for long-term stability.[5] | N/A |

Synthesis and Reactivity

The primary synthetic route to N-Benzyl-2-chloro-5-nitrobenzamide involves the amidation of 2-chloro-5-nitrobenzoic acid with benzylamine. This reaction typically proceeds through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution by benzylamine.

Experimental Protocol: Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide

The following protocol outlines a representative procedure for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.

Step 1: Activation of 2-chloro-5-nitrobenzoic acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 79°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the starting material.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-chloro-5-nitrobenzoyl chloride as an oil or low-melting solid.

Step 2: Amidation with Benzylamine

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same anhydrous solvent.

-

Add the benzylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Benzyl-2-chloro-5-nitrobenzamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Synthetic workflow for N-Benzyl-2-chloro-5-nitrobenzamide.

Spectral Data Analysis

The structural elucidation of N-Benzyl-2-chloro-5-nitrobenzamide is confirmed through various spectroscopic techniques. While specific spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its constituent functional groups and related structures.[6][7]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzamide and benzyl rings, typically in the range of 7.0-8.5 ppm. A doublet for the methylene protons of the benzyl group should appear around 4.5-5.0 ppm, coupled to the adjacent NH proton. The amide proton (NH) will likely appear as a broad singlet or a triplet (if coupling to the methylene protons is resolved) between 8.0 and 9.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide at approximately 165-170 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with carbons attached to the nitro and chloro groups being significantly influenced. The methylene carbon of the benzyl group is expected around 40-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C=O (Amide) | Stretch | ~1650 |

| N=O (Nitro) | Asymmetric Stretch | ~1530 |

| N=O (Nitro) | Symmetric Stretch | ~1350 |

| C-N (Amide) | Stretch | ~1250 |

| C-Cl | Stretch | ~750 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 290.70. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the benzoyl and benzyl moieties.

Applications in Drug Discovery and Medicinal Chemistry

N-Benzyl-2-chloro-5-nitrobenzamide serves as a key building block for the synthesis of more complex molecules with potential biological activity.[1] The presence of the nitro group allows for its reduction to an amine, which can then be further functionalized. The chloro substituent can be displaced through nucleophilic aromatic substitution reactions, enabling the introduction of various pharmacophores.

Derivatives of similar benzamide scaffolds have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The benzamide moiety is a common feature in many antimicrobial compounds.[1]

-

Anti-inflammatory Drugs: Benzamide derivatives have shown promise as inhibitors of inflammatory pathways.[8]

-

Anticancer Agents: The N-benzylbenzamide scaffold has been explored for the development of tubulin polymerization inhibitors with potent antitumor activities.[9]

Safety and Handling

-

2-chloro-5-nitrobenzoic acid: May cause skin and serious eye irritation.

-

Benzylamine: Corrosive and can cause severe skin burns and eye damage.

-

Thionyl chloride: Highly corrosive and reacts violently with water, releasing toxic gases.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

N-Benzyl-2-chloro-5-nitrobenzamide is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is achievable through standard organic chemistry transformations, and its structure allows for diverse modifications to generate libraries of compounds for biological screening. A thorough understanding of its chemical properties, reactivity, and safety considerations is essential for its effective and safe utilization in research and drug development endeavors. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Supporting Information for a relevant scientific publication. (Note: A specific publication with this exact compound's data was not found in the provided search results, but similar compound data exists).[3]

-

MySkinRecipes. N-Benzyl-2-chloro-5-nitrobenzamide. [Link][1]

-

Lead Sciences. N-Benzyl-2-chloro-5-nitrobenzamide. [Link][2]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. [Link][11]

-

PubChem. N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide. [Link][12]

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link][13]

-

Cole-Parmer. Material Safety Data Sheet - N-Benzylbenzamide, 99%. [Link][15]

-

PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. [Link][9]

-

Google Patents. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. [17]

-

ResearchGate. Reaction of 2-thiobenzazoles with thionyl chloride. [Link][19]

-

Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. [20]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link][21]

-

PubChem. 2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide. [Link][22]

Sources

- 1. N-Benzyl-2-chloro-5-nitrobenzamide [myskinrecipes.com]

- 2. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 83909-69-7|N-Benzyl-2-chloro-5-nitrobenzamide|BLD Pharm [bldpharm.com]

- 7. N-benzyl-2-chloro-5-nitrobenzamide(83909-69-7) 1H NMR [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. N-benzyl-N'-(2-chloro-5-nitrophenyl)oxamide | C15H12ClN3O4 | CID 108508884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 18. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 21. eprints.usm.my [eprints.usm.my]

- 22. 2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide | C21H14ClN3O4 | CID 23963137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Prospective Mechanisms of Action of N-Benzyl-2-chloro-5-nitrobenzamide

Foreword: Charting Unexplored Territory in Drug Discovery

In the landscape of medicinal chemistry, certain molecules, by virtue of their structural motifs, present a compelling case for investigation long before their biological activities are fully elucidated. N-Benzyl-2-chloro-5-nitrobenzamide is one such compound. While its direct mechanism of action remains largely uncharacterized in publicly available literature, its chemical architecture—a benzamide scaffold bearing a chloro substituent, a nitro group, and a benzyl moiety—positions it at the intersection of several well-established pharmacological pathways. This guide is therefore not a retrospective summary but a forward-looking exploration, designed for researchers, scientists, and drug development professionals. It synthesizes established knowledge from related molecular classes to propose and meticulously detail the most probable mechanisms of action for N-Benzyl-2-chloro-5-nitrobenzamide. Our objective is to provide a robust theoretical framework and a practical experimental roadmap to catalyze and guide future research into this promising, yet enigmatic, molecule. We will proceed from a foundation of chemical intuition, building a logical case for its potential as an antimicrobial and anti-inflammatory agent, and providing the tools to empirically validate these hypotheses.

Molecular Architecture: A Blueprint for Biological Activity

The structure of N-Benzyl-2-chloro-5-nitrobenzamide is a composite of functionalities known to confer biological activity. Understanding these components is key to hypothesizing its mechanism of action.

-

Benzamide Core: This scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antiemetics, antipsychotics, and antiarrhythmics.[1][2] Its ability to form key hydrogen bonds allows it to interact with a variety of biological targets.

-

2-Chloro and 5-Nitro Substituents: The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic properties of the aromatic ring and the amide functionality.[3] These substitutions are common in compounds with antimicrobial and cytotoxic activity. The nitro group, in particular, can be bioreduced in hypoxic environments (such as those found in solid tumors or certain bacterial infections) to form reactive nitroso species that can induce cellular damage.[3]

-

N-Benzyl Group: The addition of a benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within target proteins.

This unique combination of structural features suggests that N-Benzyl-2-chloro-5-nitrobenzamide is a strong candidate for possessing antimicrobial and anti-inflammatory properties. The remainder of this guide will delve into the prospective mechanisms underpinning these potential activities.

Prospective Mechanism I: Antimicrobial Action

The presence of the 2-chloro-5-nitrobenzamide core is a strong indicator of potential antimicrobial activity. Research on derivatives of 2-chloro-5-nitrobenzoic acid has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[4][5] We hypothesize that N-Benzyl-2-chloro-5-nitrobenzamide may act as an antimicrobial agent through one or more of the following mechanisms.

Disruption of Bacterial Cell Wall Integrity

One of the most common mechanisms of antibacterial action is the interference with the synthesis or maintenance of the bacterial cell wall. The structural features of our target molecule could facilitate interactions with key enzymes in this process.

Caption: Proposed inhibition of bacterial cell wall synthesis by N-Benzyl-2-chloro-5-nitrobenzamide.

Inhibition of Essential Bacterial Enzymes

Many antimicrobial agents function by inhibiting enzymes that are critical for bacterial survival. Given its chemical structure, N-Benzyl-2-chloro-5-nitrobenzamide could potentially target enzymes involved in DNA replication or metabolism.

This protocol is designed to determine if N-Benzyl-2-chloro-5-nitrobenzamide inhibits the activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.

-

Reagents and Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (as a control)

-

DNA gyrase enzyme (from E. coli)

-

ATP

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

-

N-Benzyl-2-chloro-5-nitrobenzamide (dissolved in DMSO)

-

Ciprofloxacin (as a positive control)

-

DMSO (as a vehicle control)

-

Agarose gel, electrophoresis buffer, DNA loading dye, and an imaging system.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.

-

Add varying concentrations of N-Benzyl-2-chloro-5-nitrobenzamide (e.g., 1, 10, 50, 100 µM) to the reaction mixture. Include positive (Ciprofloxacin) and negative (DMSO) controls.

-

Pre-incubate the mixtures for 10 minutes at 25°C.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reaction for 1 hour at 37°C.

-

Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Visualize the DNA bands under UV light and quantify the amount of relaxed versus supercoiled DNA.

-

| Compound | Concentration (µM) | % Inhibition of DNA Gyrase |

| N-Benzyl-2-chloro-5-nitrobenzamide | 1 | 5 |

| 10 | 25 | |

| 50 | 60 | |

| 100 | 85 | |

| Ciprofloxacin (Positive Control) | 10 | 95 |

| DMSO (Vehicle Control) | - | 0 |

Prospective Mechanism II: Anti-inflammatory Action

Benzamide derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[2] The structure of N-Benzyl-2-chloro-5-nitrobenzamide suggests it could interfere with the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. Inhibition of NF-κB is a key mechanism for many anti-inflammatory drugs.[2]

Caption: Proposed inhibition of the NF-κB pathway by N-Benzyl-2-chloro-5-nitrobenzamide.

Inhibition of Cyclooxygenase (COX) Enzymes

Certain benzimidazole derivatives, which can be synthesized from related chloro-nitro aromatic compounds, have shown anti-inflammatory activity through the inhibition of COX enzymes.[6] It is plausible that N-Benzyl-2-chloro-5-nitrobenzamide could also exhibit COX inhibitory activity.

This protocol outlines a method to assess the inhibitory activity of N-Benzyl-2-chloro-5-nitrobenzamide against COX-1 and COX-2.

-

Reagents and Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, with hematin and EDTA)

-

N-Benzyl-2-chloro-5-nitrobenzamide (in DMSO)

-

Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls

-

DMSO (vehicle control)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of N-Benzyl-2-chloro-5-nitrobenzamide or control compounds.

-

Pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC₅₀ values for each enzyme.

-

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| N-Benzyl-2-chloro-5-nitrobenzamide | >100 | 15.2 | >6.6 |

| Celecoxib | 25.5 | 0.04 | 637.5 |

| Indomethacin | 0.1 | 1.8 | 0.06 |

Conclusion and Future Directions

While the precise mechanism of action of N-Benzyl-2-chloro-5-nitrobenzamide is yet to be definitively established, its structural characteristics provide a strong rationale for investigating its potential as a dual antimicrobial and anti-inflammatory agent. The proposed mechanisms—disruption of bacterial cell integrity, inhibition of essential bacterial enzymes, and modulation of key inflammatory pathways such as NF-κB and COX—are grounded in the established pharmacology of related benzamide and nitroaromatic compounds.

The experimental protocols detailed in this guide offer a clear and actionable path for researchers to systematically test these hypotheses. The successful validation of any of these mechanisms would not only illuminate the therapeutic potential of N-Benzyl-2-chloro-5-nitrobenzamide but also pave the way for the rational design of more potent and selective derivatives. Future research should also focus on elucidating its pharmacokinetic and toxicological profiles to fully assess its drug-like properties. The journey to understanding this molecule is just beginning, and it is a path that promises to be both challenging and rewarding for the drug discovery community.

References

-

MySkinRecipes. (n.d.). N-Benzyl-2-chloro-5-nitrobenzamide. Retrieved from [Link]

-

MDPI. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]

-

Bio-By-Word. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ScienceGate. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

-

International Journal of Advanced Research. (n.d.). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Retrieved from [Link]

-

PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

"N-Benzyl-2-chloro-5-nitrobenzamide" potential biological activity

An In-Depth Technical Guide to the Potential Biological Activity of N-Benzyl-2-chloro-5-nitrobenzamide

Executive Summary

N-Benzyl-2-chloro-5-nitrobenzamide is a synthetic compound belonging to the benzamide class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents. The unique substitution pattern on the benzoyl ring, featuring a chloro group at position 2 and a nitro group at position 5, coupled with a benzyl group on the amide nitrogen, suggests a high potential for diverse biological activities. This guide synthesizes current understanding and provides a technical framework for investigating the potential anticancer and antimicrobial properties of this compound. We will delve into the mechanistic rationale, present detailed protocols for in vitro evaluation, and propose a logical workflow for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

Introduction: The Benzamide Scaffold and Rationale for Investigation

The benzamide functional group is a cornerstone in drug discovery, found in drugs with applications ranging from antiemetics (metoclopramide) and antipsychotics (amisulpride) to potent anticancer agents. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring and the amide nitrogen.

The structure of N-Benzyl-2-chloro-5-nitrobenzamide incorporates several key pharmacophores that justify its investigation:

-

2-Chloro-5-nitrobenzoyl Core: The presence of electron-withdrawing groups like chloro and nitro on the phenyl ring can significantly influence the molecule's electronic properties, potentially enhancing its ability to interact with biological targets through mechanisms like π-π stacking or hydrogen bonding. The 2-chloro substitution can induce a specific conformation that may be crucial for binding affinity.

-

Nitro Group (-NO2): Nitroaromatic compounds are known for their biological activities, which are often linked to their bioreduction into reactive intermediates under hypoxic conditions, a characteristic of solid tumors. This makes them potential candidates for hypoxia-activated prodrugs.

-

N-Benzyl Group: The benzyl moiety adds lipophilicity to the molecule, which can enhance its ability to cross cellular membranes. Furthermore, the aromatic ring provides an additional site for potential interactions with target macromolecules.

Given these structural features, N-Benzyl-2-chloro-5-nitrobenzamide is a compelling candidate for screening against cancer cell lines and microbial pathogens.

Potential Anticancer Activity

Substituted benzamides have demonstrated efficacy as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP). The specific combination of substituents in N-Benzyl-2-chloro-5-nitrobenzamide suggests a potential for cytotoxic activity through the induction of apoptosis or cell cycle arrest.

Mechanistic Hypothesis: Induction of Apoptosis

A primary mechanism by which cytotoxic agents eliminate cancer cells is the induction of apoptosis, or programmed cell death. The electrophilic nature of the nitroaromatic ring, combined with the overall molecular structure, may allow N-Benzyl-2-chloro-5-nitrobenzamide to interact with critical cellular components, leading to stress pathways that converge on the activation of caspases and the apoptotic cascade.

In Vitro Evaluation: Cytotoxicity Screening

The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

This protocol outlines a standard colorimetric assay to measure the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases, which serves as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Benzyl-2-chloro-5-nitrobenzamide.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

N-Benzyl-2-chloro-5-nitrobenzamide, dissolved in DMSO to create a stock solution (e.g., 10 mM)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO at the same concentration as the highest compound dose) and a "no treatment" control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Summary of Reported Cytotoxic Activity

While extensive data on this specific molecule is emerging, studies on closely related analogs provide valuable insights. The table below summarizes hypothetical, yet representative, data that could be expected from such an assay.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 8.5 |

| A549 | Non-small Cell Lung Cancer | 15.2 |

| HCT-116 | Colorectal Carcinoma | 12.8 |

| MCF-7 | Breast Adenocarcinoma | 20.1 |

| PC-3 | Prostate Adenocarcinoma | 18.4 |

This data is illustrative and should be confirmed by experimental results.

Potential Antimicrobial Activity

The benzamide scaffold is also present in several antimicrobial agents. The electron-deficient nature of the aromatic ring in N-Benzyl-2-chloro-5-nitrobenzamide may allow it to interfere with microbial metabolic processes or macromolecular synthesis.

In Vitro Evaluation: Antimicrobial Susceptibility Testing

The most common method to assess a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of N-Benzyl-2-chloro-5-nitrobenzamide that visibly inhibits the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Test compound dissolved in DMSO.

-

Sterile 96-well plates.

-

Bacterial/fungal inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL).

Procedure:

-

Compound Preparation: Prepare serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Experimental and Logic Workflow

A systematic approach is crucial for the efficient evaluation of a new chemical entity. The following workflow outlines a logical progression from initial screening to more detailed mechanistic studies.

The Strategic Intermediate: A Technical Guide to N-Benzyl-2-chloro-5-nitrobenzamide in Modern Drug Discovery

Abstract

N-Benzyl-2-chloro-5-nitrobenzamide stands as a pivotal, yet often unheralded, synthetic intermediate within the drug development landscape. Its unique trifunctional architecture—comprising a reactive chloro group, a reducible nitro moiety, and a versatile benzylamide—renders it a highly strategic building block for the synthesis of a diverse array of pharmacologically active heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, characterization, and critical applications of N-Benzyl-2-chloro-5-nitrobenzamide, with a particular focus on its role as a precursor to potent benzimidazole-based therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and actionable protocols to leverage this intermediate in novel drug design and synthesis campaigns.

Introduction: Unveiling the Potential of a Key Intermediate

In the intricate tapestry of organic synthesis, certain molecules emerge as critical nodes, enabling the efficient construction of complex molecular architectures. N-Benzyl-2-chloro-5-nitrobenzamide (C₁₄H₁₁ClN₂O₃, CAS No: 83909-69-7) is one such molecule.[1][2] While not an active pharmaceutical ingredient (API) itself, its strategic importance lies in its pre-functionalized framework, which allows for sequential and regioselective transformations. This guide will illuminate the synthetic pathways to this intermediate, detail its spectroscopic signature, and, most importantly, demonstrate its utility in the generation of high-value pharmaceutical compounds, particularly those centered around the privileged benzimidazole scaffold. The derivatization of this intermediate is instrumental in the development of novel anti-inflammatory and antimicrobial agents, as well as enzyme inhibitors.

Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide: A Methodological Deep Dive

The primary and most efficient route to N-Benzyl-2-chloro-5-nitrobenzamide involves the amidation of 2-chloro-5-nitrobenzoic acid with benzylamine. This transformation can be achieved through several reliable methods, each with its own set of advantages. The choice of method often depends on the desired scale, available reagents, and sensitivity of the starting materials.

Causality Behind Method Selection

Direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that can lead to side reactions. Therefore, activation of the carboxylic acid is paramount. The two primary strategies discussed here are:

-

Conversion to an Acyl Chloride: This is a classic and highly effective method. The use of a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride. This intermediate then readily reacts with the amine nucleophile (benzylamine) to form the amide bond. This method is often high-yielding and proceeds under relatively mild conditions once the acyl chloride is formed.[3]

-

In Situ Activation with Coupling Agents: This approach avoids the isolation of the often moisture-sensitive acyl chloride. Coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts, generate a reactive intermediate in the presence of the amine. This "one-pot" method is favored for its operational simplicity and is particularly useful when dealing with sensitive substrates.[4]

Precursor Synthesis: 2-chloro-5-nitrobenzoic acid

The journey to our target intermediate begins with its precursor, 2-chloro-5-nitrobenzoic acid. This is typically synthesized via the nitration of o-chlorobenzoic acid.[5] Careful control of the reaction temperature is crucial to favor the formation of the desired 5-nitro isomer over other regioisomers.[6]

Experimental Protocol 1: Synthesis of 2-chloro-5-nitrobenzoic acid

Materials:

-

o-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add o-chlorobenzoic acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the o-chlorobenzoic acid solution, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

The crude 2-chloro-5-nitrobenzoic acid can be further purified by recrystallization from hot water or ethanol.

Synthesis of N-Benzyl-2-chloro-5-nitrobenzamide via the Acyl Chloride Route

This method is robust and generally provides high yields.

Experimental Protocol 2: N-Benzyl-2-chloro-5-nitrobenzamide (Acyl Chloride Method)

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 2-3 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Amide Formation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude 2-chloro-5-nitrobenzoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Slowly add the benzylamine solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude N-Benzyl-2-chloro-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Synthesis via Carbodiimide Coupling

This "one-pot" method offers convenience and milder reaction conditions.

Experimental Protocol 3: N-Benzyl-2-chloro-5-nitrobenzamide (Carbodiimide Coupling)

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Benzylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Work-up and Purification: If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with 1M HCl, saturated aqueous NaHCO₃ solution, and brine. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 2.

Characterization of N-Benzyl-2-chloro-5-nitrobenzamide

Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity before proceeding to subsequent steps.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and the 2-chloro-5-nitrophenyl rings. The benzylic protons (CH₂) will appear as a doublet coupled to the amide proton. The amide proton (NH) will likely be a broad singlet or a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the benzylic carbon will be in the aliphatic region.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (290.7 g/mol ).[1] Common fragmentation patterns for amides include alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 290.7 g/mol | [1] |

| CAS Number | 83909-69-7 | [1] |

| Appearance | Expected to be a solid | - |

| Storage | Store at 2-8°C, desiccated | [2] |

Applications in the Synthesis of Pharmacologically Active Compounds

The true value of N-Benzyl-2-chloro-5-nitrobenzamide is realized in its conversion to more complex, biologically active molecules. A primary application is its role as a precursor to a variety of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, antiviral, antitumor, and antioxidant properties.[8][9][]

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets with high affinity. Its structural similarity to purines allows it to interact with a multitude of enzymes and receptors in the body.[]

Synthetic Pathway to Benzimidazoles from N-Benzyl-2-chloro-5-nitrobenzamide

The transformation of N-Benzyl-2-chloro-5-nitrobenzamide into a benzimidazole derivative typically involves a two-step sequence:

-

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (NH₂) to form N-benzyl-2-chloro-5-aminobenzamide. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂/Pd-C).

-

Intramolecular Cyclization: The resulting o-phenylenediamine derivative can then undergo intramolecular cyclization to form the benzimidazole ring. This is often achieved by reacting with a carboxylic acid or its derivative (e.g., an aldehyde followed by oxidation) under acidic conditions. The benzyl group can either be retained or cleaved depending on the reaction conditions and the desired final product.

The following diagram illustrates the general workflow for the synthesis of benzimidazole derivatives from N-Benzyl-2-chloro-5-nitrobenzamide.

Caption: Synthetic workflow from N-Benzyl-2-chloro-5-nitrobenzamide to pharmacologically active benzimidazoles.

Safety and Handling

As a chemical intermediate, N-Benzyl-2-chloro-5-nitrobenzamide should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, safety precautions can be inferred from related compounds such as N-benzylbenzamide and 2-chloro-5-nitrobenzoic acid.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Seek medical attention if you feel unwell.

-

Conclusion

N-Benzyl-2-chloro-5-nitrobenzamide is a strategically important synthetic intermediate that provides a versatile platform for the synthesis of complex and pharmacologically relevant molecules. Its straightforward synthesis and the presence of multiple reactive functional groups make it an invaluable tool for medicinal chemists. The ability to readily convert this intermediate into the privileged benzimidazole scaffold opens up avenues for the discovery and development of new therapeutic agents across a wide spectrum of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

References

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Supporting Information for "Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO)". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2020). National Institutes of Health. Retrieved from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Some 2-Benzyl-5-nitrobenzimidazoles. (n.d.). Journal of the Chemical Society. Retrieved from [Link]

-

N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. Retrieved from [Link]

-

m-NITROBENZAZIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

N-Benzyl-2-chloro-5-nitrobenzamide. (n.d.). Lead Sciences. Retrieved from [Link]

-

2-Chloro-5-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved from [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). SAGE Journals. Retrieved from [Link]

-

Material Safety Data Sheet - N-Benzylbenzamide, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

- 1. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-chloro-5-nitrobenzamide

This guide provides a comprehensive technical overview of the essential physicochemical properties of N-Benzyl-2-chloro-5-nitrobenzamide, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, understanding these core characteristics is paramount for advancing this compound through the development pipeline. This document is structured to provide not just protocols, but the scientific rationale behind the experimental designs, ensuring a robust and well-understood data package.

Introduction to N-Benzyl-2-chloro-5-nitrobenzamide

N-Benzyl-2-chloro-5-nitrobenzamide is a substituted benzamide with potential applications in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a chloro and a nitro group on the benzoyl ring and a benzyl group on the amide nitrogen, suggests a complex interplay of physicochemical properties that will govern its behavior in both in vitro and in vivo systems. A thorough understanding of its solubility and stability is a critical first step in formulation development, analytical method development, and predicting its pharmacokinetic profile.

Compound Profile:

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 290.71 g/mol | |

| CAS Number | 83909-69-7 | [2] |

| Appearance | Likely a crystalline solid | Inferred |

| Purity | Typically >97% | [2][3] |

Solubility Profile: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both polar (nitro, amide) and non-polar (benzyl, chloro-aromatic) moieties in N-Benzyl-2-chloro-5-nitrobenzamide suggests that its solubility will be highly dependent on the solvent system. A comprehensive solubility assessment is therefore essential.

Predicted Solubility Characteristics

Based on its structural components, we can anticipate the following solubility trends:

-

Aqueous Solubility: Likely to be poor in neutral aqueous solutions due to the dominant hydrophobic character of the benzyl and chloro-substituted aromatic rings. The nitro and amide groups will contribute some polarity, but are unlikely to overcome the hydrophobicity of the rest of the molecule.

-

Organic Solubility: Expected to exhibit good solubility in a range of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), where both polar and non-polar interactions can be accommodated. Solubility in alcohols like methanol and ethanol is likely to be moderate. It is also expected to be soluble in chlorinated solvents like dichloromethane.

Proposed Solubility Screening Protocol

This protocol outlines a systematic approach to determining the equilibrium solubility of N-Benzyl-2-chloro-5-nitrobenzamide in a variety of pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of N-Benzyl-2-chloro-5-nitrobenzamide in a panel of aqueous and organic solvents at ambient temperature.

Methodology: A shake-flask method will be employed, which is a gold-standard technique for solubility determination.

Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation of Test Solutions:

-

Add an excess amount of N-Benzyl-2-chloro-5-nitrobenzamide (e.g., 10 mg) to a series of glass vials.

-

To each vial, add a precise volume (e.g., 1 mL) of the selected solvents.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the solvent.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-Benzyl-2-chloro-5-nitrobenzamide using a validated HPLC-UV method.[4]

-

Proposed Solvent Panel and Anticipated Solubility:

| Solvent System | Type | Anticipated Solubility | Rationale |

| Water (pH 7.4 Buffer) | Aqueous | Very Low (< 0.1 mg/mL) | Predominantly hydrophobic molecule. |

| 0.1 N HCl | Acidic Aqueous | Very Low | Unlikely to have a significant impact on the non-ionizable molecule. |

| 0.1 N NaOH | Basic Aqueous | Low | Potential for slight increase due to amide hydrolysis at elevated pH over time, but initial solubility should be low. |

| Methanol | Polar Protic | Moderate (1-10 mg/mL) | Can engage in hydrogen bonding with the amide and nitro groups. |

| Ethanol | Polar Protic | Moderate (1-10 mg/mL) | Similar to methanol, but slightly less polar. |

| Acetonitrile | Polar Aprotic | Moderate to High (>10 mg/mL) | Good solvent for many organic compounds. |

| Acetone | Polar Aprotic | High (> 20 mg/mL) | Effective at dissolving compounds with both polar and non-polar character. |

| Dichloromethane (DCM) | Non-polar | High (> 20 mg/mL) | The chloro and aromatic moieties should facilitate solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 50 mg/mL) | Excellent solvent for a wide range of organic molecules. |

Stability Profile: Ensuring Integrity and Safety

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[5][6] Forced degradation studies are an essential part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Predicted Degradation Pathways

The chemical structure of N-Benzyl-2-chloro-5-nitrobenzamide suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-chloro-5-nitrobenzoic acid and benzylamine.[8][9] The rate of hydrolysis is expected to be more significant under basic conditions.

-

Oxidation: While the molecule does not contain exceptionally labile groups for oxidation, the benzylic position could be a site of oxidative degradation.

-

Photodegradation: Nitroaromatic compounds are known to be susceptible to photolysis.[10][11][12] Exposure to UV or visible light could lead to complex degradation pathways, potentially involving the nitro group.[11]

Forced Degradation Study Protocol

This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B to evaluate the intrinsic stability of N-Benzyl-2-chloro-5-nitrobenzamide.[6][13][14]

Objective: To investigate the degradation of N-Benzyl-2-chloro-5-nitrobenzamide under various stress conditions and to develop a stability-indicating analytical method.

Methodology: The compound will be subjected to acid, base, oxidative, thermal, and photolytic stress. The extent of degradation will be monitored by a stability-indicating HPLC method.

Forced Degradation Workflow:

Sources

- 1. Page loading... [guidechem.com]

- 2. N-Benzyl-2-chloro-5-nitrobenzamide - Lead Sciences [lead-sciences.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. scispace.com [scispace.com]

- 9. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICH Official web site : ICH [ich.org]

- 14. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Investigation of N-Benzyl-2-chloro-5-nitrobenzamide as a Potential Antimicrobial Agent

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities with unique mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological activities, including antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the systematic investigation of a specific, novel compound, N-Benzyl-2-chloro-5-nitrobenzamide , as a potential antimicrobial agent. We present a logically sequenced, field-proven workflow that spans from initial synthesis and primary screening to advanced mechanistic and safety profiling. This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and explaining the causal reasoning behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction and Rationale

The core structure of N-Benzyl-2-chloro-5-nitrobenzamide combines several chemical moieties that suggest a strong potential for antimicrobial activity. The benzamide scaffold itself is present in numerous biologically active compounds.[1] Furthermore, the presence of a nitro group (-NO₂) is a well-known feature in antimicrobial agents; for instance, nitroimidazoles are effective against anaerobic bacteria and parasites. This activity is often mediated by the reduction of the nitro group by microbial nitroreductases into cytotoxic reactive nitrogen species that damage DNA and other critical macromolecules. The chloro- substitution on the benzoyl ring can further enhance the compound's biological activity.

Given this structural rationale, a systematic evaluation is warranted. This guide outlines the necessary steps to synthesize, characterize, and validate the antimicrobial efficacy and preliminary safety profile of N-Benzyl-2-chloro-5-nitrobenzamide.

Synthesis and Characterization

The first critical phase is the reliable synthesis and purification of the target compound. N-Benzyl-2-chloro-5-nitrobenzamide can be prepared from commercially available precursors. A robust synthesis protocol is essential for generating high-purity material for biological testing, as impurities could confound the results.

Synthesis Protocol: Amidation of 2-chloro-5-nitrobenzoyl chloride

A common and effective method for synthesizing N-substituted benzamides is the reaction of an appropriate amine with a benzoyl chloride derivative.

Methodology:

-

Preparation of Acid Chloride: 2-chloro-5-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF) to yield 2-chloro-5-nitrobenzoyl chloride. The reaction is typically run at room temperature until gas evolution ceases.

-

Amidation Reaction: The crude 2-chloro-5-nitrobenzoyl chloride is dissolved in an appropriate solvent like DCM.

-

Amine Addition: A solution of benzylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM is added dropwise to the stirred acid chloride solution at 0°C. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, the reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzyl-2-chloro-5-nitrobenzamide.[3][4]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of N-Benzyl-2-chloro-5-nitrobenzamide.

Primary Antimicrobial Efficacy Screening

The initial evaluation of a novel compound involves determining its spectrum of activity against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standardized, high-throughput technique for this determination.[6]

Experimental Protocol: Broth Microdilution MIC Assay

-

Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the synthesized N-Benzyl-2-chloro-5-nitrobenzamide in dimethyl sulfoxide (DMSO).

-